Ono-AE1-329
CAS No.:
Cat. No.: VC0538139
Molecular Formula: C23H32O6S2
Molecular Weight: 468.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32O6S2 |
|---|---|
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | 2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid |
| Standard InChI | InChI=1S/C23H32O6S2/c1-29-14-17-6-3-2-5-16(17)7-8-18(24)9-10-19-20(25)13-21(26)23(19)31-12-4-11-30-15-22(27)28/h2-3,5-6,9-10,18-20,23-25H,4,7-8,11-15H2,1H3,(H,27,28)/b10-9+/t18-,19-,20+,23+/m0/s1 |
| Standard InChI Key | BVGVPUMSPSNRRQ-CNOJNPITSA-N |
| Isomeric SMILES | COCC1=CC=CC=C1CC[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2SCCCSCC(=O)O)O)O |
| SMILES | COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O |
| Canonical SMILES | COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
Ono-AE1-329 (IUPAC name: 2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid) is a sulfur-containing prostaglandin analog with a molecular formula of C23H32O6S2 and a molecular weight of 468.6 g/mol . Discrepancies in reported molecular formulas (e.g., C22H30O6S2 in some sources ) may reflect variations in salt forms or computational methods. The compound’s structure includes a cyclopentane core substituted with hydroxyl, ketone, and sulfanyl groups, coupled to a methoxymethylphenyl-pentenyl side chain (Figure 1) .
Table 1: Key Chemical Properties of Ono-AE1-329
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H32O6S2 | PubChem |
| Molecular Weight | 468.6 g/mol | PubChem |
| XLogP3-AA | 2.3 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
| Rotatable Bonds | 14 | PubChem |
| SMILES | COCC1=CC=CC=C1CCC@@H/C=C/[C@@H]2C@@HO)O | PubChem |
Synthesis and Stability
Ono-AE1-329 was optimized from earlier EP4 agonists like AE1–329 to enhance chemical stability, leading to derivatives such as ONO-4819 . The inclusion of α-cyclodextrin improves its solubility for in vivo administration .
Mechanism of Action
EP4 Receptor Selectivity
Ono-AE1-329 binds selectively to the EP4 receptor with a Ki of 9.7 nM, showing >100-fold selectivity over EP1, EP2, and EP3 subtypes . EP4 activation typically increases intracellular cAMP via Gs-protein coupling, though alternative pathways involving PI3K and PKC have been observed in eosinophils .
Downstream Signaling Pathways
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cAMP/PKA Pathway: In ductus arteriosus smooth muscle cells (DA SMCs), EP4 agonism activates adenylyl cyclase, elevating cAMP and protein kinase A (PKA) activity, which upregulates hyaluronic acid synthase 2 (HAS2) and hyaluronic acid (HA) production .
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PI3K/PKC Pathway: In eosinophils, Ono-AE1-329 inhibits chemotaxis and CD11b expression via PI3K and PKC, independent of cAMP .
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RANKL Regulation: In UV-induced immunosuppression models, EP4 activation enhances receptor activator of NF-κB ligand (RANKL) expression in keratinocytes, promoting regulatory T-cell expansion .
Pharmacological Effects
Anti-Inflammatory and Immunomodulatory Actions
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Eosinophil Suppression: Ono-AE1-329 (10<sup>−6</sup> M) reduces human eosinophil chemotaxis by 70%, CD11b upregulation by 50%, and reactive oxygen species production by 60% . These effects are reversed by EP4 antagonists like GW627368X .
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UV-Induced Immunosuppression: In murine models, Ono-AE1-329 restores UV-induced systemic immunosuppression by increasing CD4<sup>+</sup>Foxp3<sup>+</sup> Treg cells in lymph nodes via RANKL .
Bone and Vascular Remodeling
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Bone Formation: Chronic EP4 activation in osteoblasts upregulates Runx2/Cbfa1, a master regulator of osteogenesis. In ovariectomized rats, Ono-4819 (a derivative) restores trabecular bone volume by 13.4% compared to 1.04% in controls .
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Ductus Arteriosus Closure: Ono-AE1-329 promotes hyaluronic acid-mediated intimal cushion formation in DA explants, increasing SMC migration by 2.4-fold .
Adverse Effects in Metabolic Disease
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Diabetic Nephropathy Exacerbation: In type 1 diabetic mice, Ono-AE1-329 (100 ng/kg/min) increases albuminuria by 3-fold and renal fibrosis by 2.5-fold, linked to elevated TNF-α and IL-6 . IL-6 knockout mice are resistant to these effects .
Therapeutic Applications and Preclinical Studies
Eosinophilic Diseases
In guinea pig models of passive cutaneous anaphylaxis, Ono-AE1-329 reduces eosinophil infiltration by 80%, suggesting utility in asthma and allergic rhinitis .
Osteoporosis
Daily subcutaneous administration of ONO-4819 (100 ng/kg/min) for 28 days increases trabecular bone volume in immobilized rats from 1.04% to 13.4%, comparable to sham-operated controls .
Patent Ductus Arteriosus (PDA)
Ono-AE1-329 induces HA-rich intimal cushions in immature rat DA explants, achieving 2.4-fold greater intimal thickening than controls . This contrasts with COX inhibitors, which may delay ductal closure.
Controversies and Limitations
Dual Role in Inflammation
While Ono-AE1-329 suppresses eosinophil-driven inflammation, its exacerbation of diabetic nephropathy highlights context-dependent effects. IL-6 mediated pathways may underlie this dichotomy .
Pharmacokinetic Challenges
The compound’s short half-life (2–4 hours) necessitates frequent dosing, though stabilized analogs like ONO-4819 show improved profiles .
Recent Advances and Future Directions
Cancer Immunotherapy
EP4 agonists enhance RANKL-dependent Treg expansion, potentially countering checkpoint inhibitor therapies . Conversely, EP4 antagonists are being explored for anticancer applications.
Cardiovascular Applications
Ongoing research explores Ono-AE1-329 in pulmonary hypertension, leveraging its vasodilatory and anti-fibrotic effects observed in bleomycin-induced lung fibrosis models .
Clinical Development Status
As of 2025, Ono-AE1-329 remains in preclinical development, with no clinical trials reported . Focus areas include formulation optimization and toxicity profiling.
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